![molecular formula C14H17N3O2S B2885237 N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 212074-68-5](/img/structure/B2885237.png)
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often resistant to current treatments. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, making it a promising alternative to traditional pain medications.
Applications De Recherche Scientifique
Pharmacological Potential
- The compound and its derivatives have been explored for their pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. For instance, certain heterocyclic derivatives have shown moderate inhibitory effects across assays related to epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating potential for anti-tumor and anti-inflammatory applications (M. Faheem, 2018).
Coordination Chemistry
- Research has also delved into the synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives. These studies have contributed to understanding the self-assembly processes influenced by hydrogen bonding and the antioxidant activity of these compounds, indicating potential applications in developing novel antioxidants (K. Chkirate et al., 2019).
Biological Activities
- Novel derivatives have been synthesized and evaluated for their antinociceptive pharmacology, demonstrating significant actions in models of inflammatory pain and suggesting potential utility for treatment of pain states (F. Porreca et al., 2006).
- Another area of interest is the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, offering a molecular probe to determine the therapeutic potential of GLS inhibition and pointing towards applications in cancer therapy (K. Shukla et al., 2012).
- The compound's derivatives have also been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying strong activity and suggesting potential as antiprotozoal agents (J. Pérez‐Villanueva et al., 2013).
Antimicrobial Agents
- Research into N-substituted derivatives has shown potential antimicrobial activity, highlighting the compound's relevance in addressing microbial resistance (A. Rehman et al., 2016).
- Another study focused on the chemoselective acetylation of 2-aminophenol, aiming for the synthesis of intermediates crucial for antimalarial drugs, showing the compound's role in facilitating the development of malaria treatments (Deepali B Magadum & G. Yadav, 2018).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-13(18)10-20-14-15-8-9-17(14)2/h4-9H,3,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGXGVDUOVUKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.